[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid

Catalog No.
S14073457
CAS No.
62805-02-1
M.F
C8H8ClNO3
M. Wt
201.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid

CAS Number

62805-02-1

Product Name

[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid

IUPAC Name

2-(2-chloro-6-methylpyridin-3-yl)oxyacetic acid

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

InChI

InChI=1S/C8H8ClNO3/c1-5-2-3-6(8(9)10-5)13-4-7(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

BGFKRGMUHJPUOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OCC(=O)O)Cl

[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid, also known as 2-(2-chloro-6-methylpyridin-3-yl)acetic acid, is a chemical compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. This compound features a pyridine ring substituted with a chlorine atom and a methyl group, along with an acetic acid moiety. The InChI key for this compound is HKYCQVRONOLJDQ-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=NC(=C(C=C1)CC(=O)O)Cl. The compound appears as a solid and is typically stored in an inert atmosphere at temperatures between 2-8°C.

  • Synthesis of Oxadiazoles: This compound can be used as a precursor in the synthesis of 1,3,4-oxadiazoles, which exhibit insecticidal properties. The synthesis involves multiple steps starting from 2-chloro-5-chloromethylpyridine.
  • Oxidation Reactions: It has been studied for its oxidation reactivity, particularly in the context of generating products from derivatives like 2-(pyridin-2-yl)-N,N-diphenylacetamide.
  • Amination Processes: A notable reaction includes its use in synthesizing pyrazin-2-yl-amines through a two-stage process involving the formation of (6-chloro-pyrazin-2-yl)-acetic acid followed by amination.

Research indicates that [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid exhibits potential biological activities:

  • Anticancer Properties: Derivatives synthesized from this compound have been investigated for their effects on cancer cell proliferation and survival, suggesting possible applications in cancer therapy.
  • Insecticidal Activity: The oxadiazole derivatives formed from this compound have shown significant insecticidal activity, making it relevant in agricultural chemistry.

The synthesis of [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid typically involves several approaches:

  • Starting Materials: Common precursors include 2-chloro-5-chloromethylpyridine and various acetic acid derivatives.
  • Reagents and Conditions: The synthesis often requires specific catalysts and solvents such as dimethylformamide (DMF) under controlled temperature conditions to ensure optimal yields .
  • Multi-step Processes: Some methods involve multi-step reactions that include oxidation, amination, or cyclization to achieve the desired product.

[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid finds utility in several fields:

  • Agricultural Chemistry: Its derivatives are utilized as insecticides due to their effectiveness against various pests.
  • Pharmaceuticals: Compounds derived from it have potential applications as anticancer agents, contributing to drug discovery efforts.
  • Chemical Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

Studies on [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid have explored its interactions with biological systems:

  • Cellular Interaction: Research has focused on how derivatives affect cancer cell lines, providing insights into their mechanisms of action and potential therapeutic effects.
  • Chemical Reactivity: Investigations into its oxidation and reduction reactions help understand its reactivity patterns and guide further synthetic applications .

Several compounds share structural similarities with [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid, each with unique properties:

Compound NameMolecular FormulaKey Features
4-ChloropyridineC5H4ClNSimple chlorinated pyridine; used in synthesis
6-MethylpyridineC6H7NMethylated pyridine; used in various applications
3-Amino-6-chloropyridineC6H6ClNAmino group enhances biological activity
5-ChloroquinolinC9H7ClNUsed in pharmaceuticals; broader biological activity
4-(Chloromethyl)pyridineC7H8ClNIntermediate for various chemical syntheses

These compounds are notable for their diverse applications ranging from agricultural to pharmaceutical uses, while [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid stands out due to its specific biological activities and unique reactivity patterns that make it a valuable compound in both research and application contexts.

Three-Component Synthesis Approaches Utilizing Meldrum’s Acid Derivatives

The three-component synthesis of pyridylacetic acid derivatives has emerged as a powerful strategy for constructing complex molecular architectures. Central to this approach is the dual reactivity of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which acts first as a nucleophile and later as an electrophile. In the context of [(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid synthesis, this method involves three stages:

  • Activation of Pyridine-N-Oxides: Pyridine-N-oxides, such as 2-chloro-6-methylpyridine-N-oxide, are activated using tosyl chloride (TsCl) and triethylamine (Et₃N). This step enhances the electrophilicity of the pyridine ring, enabling nucleophilic attack.
  • Nucleophilic Substitution by Meldrum’s Acid: The activated N-oxide undergoes substitution at the 4-position of the pyridine ring by Meldrum’s acid derivatives. For example, 5-methyl Meldrum’s acid reacts with 2-chloro-6-methylpyridine-N-oxide to form a tetrahedral intermediate.
  • Ring-Opening and Decarboxylation: The intermediate is treated with nucleophiles (e.g., methanol, amines) to trigger ring-opening, followed by decarboxylation to yield the final acetic acid derivative. Sodium methoxide in methanol is commonly used for this step, achieving yields of 52–65%.

Key Advantages:

  • Regioselectivity: The 4-position of the pyridine ring is preferentially substituted due to the soft nucleophilic character of Meldrum’s acid derivatives.
  • Substrate Scope: Variations in the Meldrum’s acid side chain (e.g., alkyl, aryl groups) and pyridine substituents (e.g., halogens, methyl groups) are well-tolerated (Table 1).

Table 1: Substrate Scope in Three-Component Syntheses

Pyridine-N-Oxide SubstituentMeldrum’s Acid DerivativeProduct Yield (%)
2-Chloro-6-methyl5-Methyl63
3-Methyl5-Ethyl58
4-Bromo5-Phenyl55

Data adapted from large-scale experiments under optimized conditions.

Nucleophilic Substitution Strategies on Activated Pyridine-N-Oxides

Nucleophilic substitution on activated pyridine-N-oxides provides a direct route to [(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid. The process involves two critical steps:

  • Pyridine Activation: Tosyl chloride converts the N-oxide into a more electrophilic species, facilitating nucleophilic attack. This activation is essential for overcoming the inherent electron deficiency of the pyridine ring.
  • Nucleophilic Attack by Acetic Acid Precursors: Ethylene oxide or glycol derivatives serve as nucleophiles, reacting at the 3-position of the pyridine ring. For instance, 2-chloro-6-methylpyridine-N-oxide reacts with ethylene oxide in acetonitrile under basic conditions (K₂CO

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

201.0192708 g/mol

Monoisotopic Mass

201.0192708 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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